molecular formula C10H13BrFN B1613214 4-Bromo-1-fluoro-2-(propylaminomethyl)benzene CAS No. 1016496-17-5

4-Bromo-1-fluoro-2-(propylaminomethyl)benzene

Cat. No.: B1613214
CAS No.: 1016496-17-5
M. Wt: 246.12 g/mol
InChI Key: WFBLDEADLRETSL-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-(propylaminomethyl)benzene is an organic compound with the molecular formula C10H13BrFN. It is a fluorinated building block used in various chemical syntheses and research applications . The compound is characterized by the presence of bromine, fluorine, and a propylaminomethyl group attached to a benzene ring, making it a versatile intermediate in organic chemistry.

Mechanism of Action

Target of Action

Similar compounds like 4-bromofluorobenzene are used as substrates for cross-coupling reactions and in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . These reactions are crucial in organic synthesis, suggesting that the compound might interact with enzymes or catalysts involved in these processes.

Mode of Action

Based on its structural similarity to 4-bromofluorobenzene, it might participate in cross-coupling reactions and Suzuki-Miyaura coupling reactions , forming carbon-carbon bonds. These reactions typically involve the exchange of a halogen atom (bromine in this case) with another group, leading to the formation of new compounds.

Biochemical Pathways

Given its potential role in cross-coupling reactions and Suzuki-Miyaura coupling reactions , it might influence pathways involving the synthesis of complex organic compounds. The downstream effects would depend on the specific compounds synthesized as a result of these reactions.

Pharmacokinetics

Factors such as its molecular weight (24612 g/mol ), predicted density (1.334±0.06 g/cm3 ), and predicted boiling point (268.7±25.0 °C ) could influence its pharmacokinetic properties and bioavailability.

Result of Action

As a potential participant in cross-coupling reactions and Suzuki-Miyaura coupling reactions , it could contribute to the synthesis of various organic compounds, influencing cellular processes depending on the specific compounds formed.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-fluoro-2-(propylaminomethyl)benzene. , factors such as temperature, pH, and the presence of other chemicals could affect its reactivity and stability. Furthermore, its use and production volume could have implications for environmental safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoro-2-(propylaminomethyl)benzene typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Aminomethylation: The addition of a propylaminomethyl group to the benzene ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-(propylaminomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

4-Bromo-1-fluoro-2-(propylaminomethyl)benzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of biological pathways and interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-fluoro-2-(propylaminomethyl)benzene is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its importance in scientific research .

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBLDEADLRETSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640724
Record name N-[(5-Bromo-2-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016496-17-5
Record name N-[(5-Bromo-2-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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